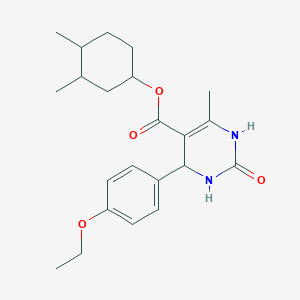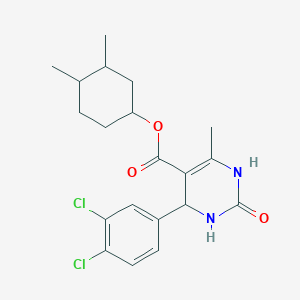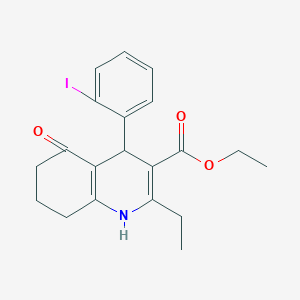![molecular formula C21H15BrN2O2 B400398 N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide](/img/structure/B400398.png)
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This specific compound is characterized by the presence of a bromine atom on the phenyl ring and a methyl group on the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide typically involves the condensation of 2-aminophenol with 2-bromo-benzaldehyde to form the benzoxazole core. This is followed by the acylation of the benzoxazole with 3-methyl-benzoyl chloride. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide involves its interaction with specific molecular targets. The bromine atom and the benzoxazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: These compounds share a similar benzene-fused heterocyclic structure and exhibit comparable biological activities.
Benzo[d]thiazole derivatives: These compounds also have a benzene ring fused to a heterocyclic ring and are studied for their antimicrobial and anticancer properties.
Uniqueness
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide is unique due to the presence of the bromine atom and the specific substitution pattern on the benzoxazole ring
特性
分子式 |
C21H15BrN2O2 |
|---|---|
分子量 |
407.3g/mol |
IUPAC名 |
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide |
InChI |
InChI=1S/C21H15BrN2O2/c1-13-5-4-6-14(11-13)20(25)23-15-9-10-19-18(12-15)24-21(26-19)16-7-2-3-8-17(16)22/h2-12H,1H3,(H,23,25) |
InChIキー |
HIARSAXLSJWBIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


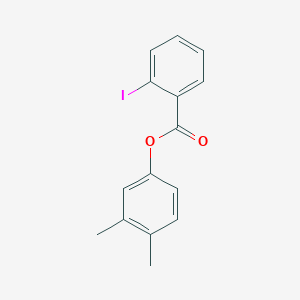
![N'-[(E)-[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]PYRIDINE-4-CARBOHYDRAZIDE](/img/structure/B400320.png)
![3-(4-Bromophenyl)acrylaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B400322.png)
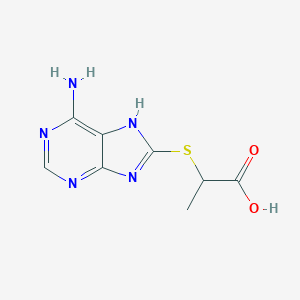
![2-(3,4-Dichlorophenyl)-5-{[(5-{4-nitrophenyl}-2-furyl)methylene]amino}-1,3-benzoxazole](/img/structure/B400326.png)
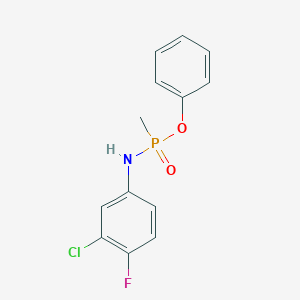
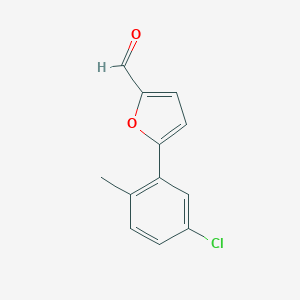
![N~1~-[2-(4-chlorophenyl)ethyl]-N~2~-(4-fluorophenyl)ethanediamide](/img/structure/B400329.png)
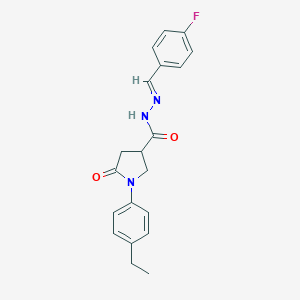
![N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2,5-dimethoxyphenyl)benzenesulfonamide](/img/structure/B400331.png)
![N~1~-[4-(dimethylamino)phenyl]-N~2~-dodecylethanediamide](/img/structure/B400333.png)
